molecular formula C12H19N3O9S B13350426 2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid

2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid

Cat. No.: B13350426
M. Wt: 381.36 g/mol
InChI Key: VJKJOPUEUOTEBX-TURQNECASA-N
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Description

2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a tetrahydropyrimidinyl group, and an ethanesulfonic acid moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid typically involves multiple steps. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the tetrahydropyrimidinyl group. The final step involves the attachment of the ethanesulfonic acid moiety. Each step requires specific reaction conditions, including controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the purification process. Advanced techniques such as chromatography and crystallization are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, amino, and sulfonic acid groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents, leading to a diverse array of derivatives.

Scientific Research Applications

2-(((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)amino)ethanesulfonic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic transformations and as a building block for more complex molecules. In biology, it serves as a probe for studying biochemical pathways and as a tool for enzyme inhibition studies. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and as an antiviral agent. In industry, it is utilized in the development of new

Properties

Molecular Formula

C12H19N3O9S

Molecular Weight

381.36 g/mol

IUPAC Name

2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]ethanesulfonic acid

InChI

InChI=1S/C12H19N3O9S/c16-5-7-8(17)9(18)11(24-7)15-4-6(10(19)14-12(15)20)3-13-1-2-25(21,22)23/h4,7-9,11,13,16-18H,1-3,5H2,(H,14,19,20)(H,21,22,23)/t7-,8-,9-,11-/m1/s1

InChI Key

VJKJOPUEUOTEBX-TURQNECASA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCCS(=O)(=O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCCS(=O)(=O)O

Origin of Product

United States

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